2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable quinazoline derivative under acidic or basic conditions to facilitate the formation of the tetrahydroquinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with potential biological activities .
Scientific Research Applications
2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these proteins, inhibiting or activating their function. This interaction can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydroquinazoline
- 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine
- 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Uniqueness: 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine is unique due to its specific cyclopropyl substitution, which can enhance its binding affinity and selectivity for certain biological targets. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-6-amine |
InChI |
InChI=1S/C11H15N3/c12-9-3-4-10-8(5-9)6-13-11(14-10)7-1-2-7/h6-7,9H,1-5,12H2 |
InChI Key |
MABGXVMPOOZBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C3CC(CCC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.